molecular formula C9H11BrN2O B3105325 N-(2-aminoethyl)-3-bromobenzamide CAS No. 152535-08-5

N-(2-aminoethyl)-3-bromobenzamide

Cat. No.: B3105325
CAS No.: 152535-08-5
M. Wt: 243.1 g/mol
InChI Key: WRQPJKCUPLIGAV-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-3-bromobenzamide” is likely an organic compound that contains an amide group. Amides are derivatives of carboxylic acids where the -OH group has been replaced by an -NH2 group . In the context of biochemistry, the term ‘amide’ can also refer to the conjugate base of ammonia (NH2-) or of an organic amine .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (from the ‘benzamide’ portion of the name), an amide group (-CONH2), a bromine atom (from the ‘3-bromobenzamide’ portion), and an ethylamine group (from the ‘2-aminoethyl’ portion) .


Chemical Reactions Analysis

Amides, including “this compound”, can undergo a variety of chemical reactions. For example, they can react with water in a process called hydrolysis to form a carboxylic acid and an amine or ammonia . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Crystal Structure Analysis

N-(2-aminoethyl)-3-bromobenzamide and its derivatives have been analyzed for their crystal structures using X-ray crystallography. For instance, N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide, a related compound, crystallizes in two polymorphs, both in the monoclinic system. This research provides insights into the molecular arrangement and hydrogen bonding in such compounds (Yasuoka, Kasai, & Kakudo, 1969).

Chemical Synthesis

This compound serves as a starting material or intermediate in the synthesis of various organic compounds. For example, its derivatives have been used in the CuI-catalyzed reaction with 1,3-diketones to produce 3-substituted isocoumarins (Cai, Wang, & Xi, 2012) and in the synthesis of 3-substituted and 2,3-disubstituted quinazolinones (Xu, Jiang, & Ma, 2012).

Pharmaceutical Research

Derivatives of this compound have been explored for potential pharmaceutical applications. One study synthesized N-phenylbenzamide derivatives as potential enterovirus 71 inhibitors, identifying compounds with promising antiviral activity (Ji et al., 2013).

Spectroscopic and DFT Studies

Spectroscopic and density functional theory (DFT) methods have been applied to study the hydrogen bonding in N-unsubstituted 2-aminobenzamides, which are closely related to this compound. These studies provide detailed insights into the molecular structure and intramolecular interactions of such compounds (Mphahlele et al., 2017).

Mechanism of Action

The mechanism of action of “N-(2-aminoethyl)-3-bromobenzamide” would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Like many organic compounds, “N-(2-aminoethyl)-3-bromobenzamide” should be handled with care. It’s important to avoid inhalation, ingestion, or skin contact, and to use appropriate personal protective equipment when handling it .

Future Directions

The future directions for research on “N-(2-aminoethyl)-3-bromobenzamide” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

N-(2-aminoethyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQPJKCUPLIGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300189
Record name N-(2-Aminoethyl)-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152535-08-5
Record name N-(2-Aminoethyl)-3-bromobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152535-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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